molecular formula C6H9NOS B067813 6,7-dihydro-5H-1,4-thiazepine-4-carbaldehyde CAS No. 164359-75-5

6,7-dihydro-5H-1,4-thiazepine-4-carbaldehyde

Cat. No.: B067813
CAS No.: 164359-75-5
M. Wt: 143.21 g/mol
InChI Key: QZLGBLYNIFDSIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde is an organic compound with the molecular formula C6H9NOS It belongs to the class of thiazepines, which are heterocyclic compounds containing a seven-membered ring with sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 6,7-Dihydro-1,4-thiazepine-4(5H)-carboxylic acid

    Reduction: 6,7-Dihydro-1,4-thiazepine-4(5H)-methanol

    Substitution: Various substituted thiazepines depending on the nucleophile used

Scientific Research Applications

6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that can modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Thiazepine-4(5H)-carboxylic acid
  • 6,7-Dihydro-1,4-thiazepine-4(5H)-methanol
  • 1,4-Thiazepine-4(5H)-carboxamide

Uniqueness

6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde is unique due to its aldehyde functional group, which allows it to undergo a variety of chemical reactions that are not possible with similar compounds lacking this group. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for research and industrial applications .

Properties

CAS No.

164359-75-5

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

6,7-dihydro-5H-1,4-thiazepine-4-carbaldehyde

InChI

InChI=1S/C6H9NOS/c8-6-7-2-1-4-9-5-3-7/h3,5-6H,1-2,4H2

InChI Key

QZLGBLYNIFDSIU-UHFFFAOYSA-N

SMILES

C1CN(C=CSC1)C=O

Canonical SMILES

C1CN(C=CSC1)C=O

Synonyms

1,4-Thiazepine-4(5H)-carboxaldehyde, 6,7-dihydro- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.